
Peroxisomicine A2
Descripción general
Descripción
Peroxisomicine A2, also known as this compound, is a useful research compound. Its molecular formula is C30H26O8 and its molecular weight is 514.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What experimental methodologies are essential for characterizing Peroxisomicine A2’s structural and chemical properties?
To characterize this compound, researchers should employ nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel compounds, reproducibility requires detailed protocols for synthesis, including solvent systems, reaction conditions, and purification steps, with cross-referencing to established literature for known analogs .
Q. How can researchers validate the biological activity of this compound in preliminary in vitro studies?
Begin with dose-response assays (e.g., IC50 determination) using cell lines relevant to the compound’s hypothesized targets (e.g., cancer or microbial models). Include positive and negative controls to account for assay variability. Use standardized protocols from repositories like ATCC for cell culture and validate results via independent replicates. Statistical analysis (e.g., ANOVA) should confirm significance thresholds (p < 0.05) .
Q. What criteria should guide the selection of analytical techniques for quantifying this compound in biological matrices?
Prioritize techniques with high sensitivity and specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validate methods using parameters from regulatory guidelines (e.g., FDA bioanalytical validation): linearity (R² ≥ 0.99), precision (%CV ≤ 15%), and recovery rates (80–120%). Include internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported mechanisms of action for this compound?
Adopt a factorial design to test multiple variables (e.g., concentration, exposure time, cellular context) simultaneously. For example, a 2×2 design could compare apoptotic vs. necrotic outcomes across different cell types. Integrate knockout models (e.g., CRISPR-Cas9) or pharmacological inhibitors to isolate pathways. Meta-analyses of existing data can identify confounding variables (e.g., batch effects in cell lines) .
Q. What methodological strategies are recommended for assessing this compound’s in vivo efficacy while minimizing ethical concerns?
Use quasi-experimental designs with pre-test/post-test frameworks and non-equivalent control groups. For example, in murine models, administer this compound via controlled routes (e.g., intraperitoneal vs. oral) and measure pharmacokinetic parameters (Cmax, AUC) alongside toxicity markers (e.g., ALT/AST levels). Adhere to ARRIVE guidelines for ethical reporting and sample size justification .
Q. How can theoretical frameworks address discrepancies in this compound’s reported bioactivity across studies?
Link findings to established biological theories (e.g., oxidative stress response or membrane disruption mechanisms). Apply PICOT (Population: target cells; Intervention: dose regimen; Comparison: untreated controls; Outcome: viability metrics; Time: exposure duration) to standardize hypothesis testing. Use pathway analysis tools (e.g., KEGG, STRING) to map interactions and identify overlooked variables .
Q. What advanced statistical methods are suitable for analyzing multi-omics data related to this compound’s effects?
Employ multivariate analysis (e.g., PCA, PLS-DA) to reduce dimensionality in transcriptomic or metabolomic datasets. Machine learning algorithms (e.g., random forests) can identify predictive biomarkers. Validate models using cross-validation (k-fold) and external cohorts. Transparently report false discovery rates (FDR) and effect sizes .
Q. Methodological Considerations for Data Contradictions
Q. How should researchers address variability in this compound’s cytotoxicity across cell lines?
Conduct sensitivity analyses to rank cell lines by IC50 values and correlate with genomic profiles (e.g., CCLE database). Use hierarchical clustering to group cell lines by response patterns. Replicate experiments across independent labs to distinguish compound-specific effects from technical artifacts .
Q. What steps ensure reproducibility when synthesizing this compound analogs?
Document synthetic routes in detail, including catalyst ratios, temperature gradients, and purification steps (e.g., column chromatography conditions). Share spectra (NMR, MS) and chromatograms (HPLC) in supplementary materials. Use collaborative platforms (e.g., Zenodo) to archive raw data and protocols .
Q. Tables for Reference
Propiedades
IUPAC Name |
(3S)-3,8,9-trihydroxy-3-methyl-7-[(2R)-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-2,4-dihydroanthracen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3/t29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPZAGOTWAVQJH-XZWHSSHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5C[C@@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166125 | |
Record name | Peroxisomicine a2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156768-16-0 | |
Record name | Peroxisomicine a2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156768160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxisomicine a2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEROXISOMICINE A2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSH25U3R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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